An In-depth Technical Guide to 4-Methoxy-β-nitrostyrene: Chemical Properties, Structure, and Biological Insights
An In-depth Technical Guide to 4-Methoxy-β-nitrostyrene: Chemical Properties, Structure, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 4-Methoxy-β-nitrostyrene. It further explores the biological activities and potential mechanisms of action, drawing insights from closely related derivatives to inform future research and drug development efforts.
Core Chemical and Structural Information
4-Methoxy-β-nitrostyrene, a derivative of styrene, is a solid, yellow crystalline compound. Its structure is characterized by a methoxy group substituted on the phenyl ring at the para position and a nitro group attached to the beta carbon of the vinyl group. The trans (E) isomer is the more stable and common form.
Structural Identifiers
The precise chemical structure of trans-4-Methoxy-β-nitrostyrene is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 1-methoxy-4-[(E)-2-nitroethenyl]benzene[1][2] |
| SMILES | COC1=CC=C(C=C1)/C=C/--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+[1][3] |
| InChIKey | JKQUXSHVQGBODD-VOTSOKGWSA-N[1][3] |
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-β-nitrostyrene is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [3] |
| Molecular Weight | 179.17 g/mol | [4] |
| Appearance | Light yellow to yellow solid/crystals | [5] |
| Melting Point | 86-88 °C | |
| Boiling Point | 317.0 ± 17.0 °C (Predicted) | |
| Solubility | Soluble in chloroform (25 mg/mL) | |
| CAS Number | 5576-97-6 (for trans-isomer) |
Experimental Protocols
Synthesis of 4-Methoxy-β-nitrostyrene via Henry Condensation
The most common method for synthesizing β-nitrostyrenes is the Henry or nitroaldol condensation reaction. This involves the reaction of an aromatic aldehyde with a nitroalkane, catalyzed by a base. Below are two detailed protocols for similar β-nitrostyrene derivatives, which are adaptable for 4-Methoxy-β-nitrostyrene by using 4-methoxybenzaldehyde (anisaldehyde) as the starting material.
This protocol is a standard "heat-and-stir" methodology.
Materials:
-
4-methoxybenzaldehyde (anisaldehyde)
-
Nitromethane
-
Ammonium acetate
-
Glacial Acetic Acid (as solvent)
Procedure:
-
Dissolve 4-methoxybenzaldehyde and ammonium acetate in glacial acetic acid within a round-bottom flask.
-
Add nitromethane to the solution.
-
Attach a reflux condenser and heat the mixture under reflux (approximately 100-115°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid product by suction filtration and wash thoroughly with water.
-
Purify the crude 4-Methoxy-β-nitrostyrene by recrystallization from a suitable solvent like ethanol.
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.
Materials:
-
4-methoxybenzaldehyde (anisaldehyde)
-
Nitromethane
-
Ammonium acetate
Procedure:
-
In a microwave-safe vial, dissolve 4-methoxybenzaldehyde and ammonium acetate in a minimal amount of nitromethane.[6]
-
Seal the vial and place it in a microwave reactor.
-
Set the temperature to 150°C and heat for approximately 5 minutes.[6]
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove the excess nitromethane using a rotary evaporator.
-
Purify the resulting product by recrystallization.
Caption: General workflow for the synthesis of 4-Methoxy-β-nitrostyrene via Henry condensation.
Spectroscopic Characterization
The structure and purity of synthesized 4-Methoxy-β-nitrostyrene are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinyl protons, and the methoxy group protons. For the trans isomer, the coupling constant (J-value) for the vinyl protons is typically in the range of 13-16 Hz.[7] A common solvent for analysis is deuterated chloroform (CDCl₃).[8]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:
-
~1600-1450 cm⁻¹ for C=C stretching of the aromatic ring and the vinyl group.
-
~1550-1475 cm⁻¹ (asymmetric) and ~1360-1290 cm⁻¹ (symmetric) for N-O stretching of the nitro group.
-
~1250 cm⁻¹ for C-O stretching of the methoxy group. The sample is typically prepared as a KBr pellet or wafer for analysis.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electron Ionization (EI) is a common technique where the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (179.17).[3]
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of 4-Methoxy-β-nitrostyrene are limited, research on structurally similar β-nitrostyrene derivatives provides significant insights into its potential biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Mechanism: ROS-Mediated DNA Damage and Mitochondrial Dysfunction
A closely related derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) , has been shown to inhibit tumorigenesis in colorectal cancer cells.[10] The proposed mechanism involves the induction of intracellular Reactive Oxygen Species (ROS).[10]
Proposed Signaling Pathway:
-
ROS Generation: The β-nitrostyrene derivative enters the cancer cell and leads to a significant increase in intracellular ROS levels.[10]
-
Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction.[10]
-
DNA Damage: Increased oxidative stress causes damage to the cellular DNA.[10]
-
Cell Cycle Arrest: The DNA damage triggers cell cycle checkpoints, leading to arrest, often at the G2/M phase.[10]
-
Apoptosis: Ultimately, the cumulative damage and cellular stress lead to programmed cell death (apoptosis).[10]
This ROS-mediated pathway is a promising avenue for the development of β-nitrostyrene-based anticancer agents.[10]
Caption: Proposed ROS-mediated signaling pathway for anticancer activity of β-nitrostyrene derivatives.
Antimicrobial Mechanism: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
β-Nitrostyrene derivatives have also demonstrated antimicrobial activity.[11] A proposed mechanism involves the inhibition of essential microbial enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B).[12] PTPs are crucial for cell signaling in microorganisms.[12]
Proposed Mechanism:
-
Mimicry: The nitrovinyl group of the β-nitrostyrene acts as a phosphotyrosine mimetic.[12]
-
Active Site Binding: The molecule binds to the active site of the PTP1B enzyme, specifically interacting with key residues like Cysteine-215.[12]
-
Inhibition: This binding reversibly inhibits the phosphatase's activity.
-
Signal Disruption: The inhibition of PTP1B disrupts critical signaling pathways that regulate growth and other vital functions in the microorganism, leading to an antimicrobial effect.[12]
Caption: Logical relationship of PTP1B inhibition by β-nitrostyrene derivatives leading to an antimicrobial effect.
Conclusion
4-Methoxy-β-nitrostyrene is a well-characterized compound with straightforward synthesis protocols. The broader class of β-nitrostyrenes exhibits significant biological potential, particularly as anticancer and antimicrobial agents. The mechanisms, elucidated through studies of its derivatives, involve the induction of oxidative stress in cancer cells and the inhibition of key enzymatic pathways in microbes. This technical guide provides a foundational resource for researchers aiming to explore and harness the therapeutic potential of 4-Methoxy-β-nitrostyrene and its analogues in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]
- 4. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
